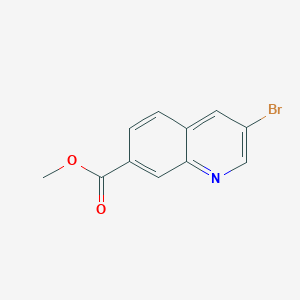

Methyl 3-bromoquinoline-7-carboxylate

Description

Methyl 3-bromoquinoline-7-carboxylate (CAS: 1823943-51-6) is a brominated quinoline derivative featuring a methyl ester at the 7-position and a bromine atom at the 3-position of the quinoline core. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of approximately 266.14 g/mol (calculated based on substituent analysis) . Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for versatile functionalization. The bromine atom at position 3 enhances electrophilic substitution reactivity, while the methyl ester at position 7 contributes to solubility in organic solvents and stability under physiological conditions.

Properties

IUPAC Name |

methyl 3-bromoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDYVPSVZJFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-bromoquinoline-7-carboxylate typically involves:

- Selective bromination at the 3-position of quinoline or its derivatives.

- Introduction or preservation of the carboxylate group at the 7-position.

- Esterification of the 7-carboxyl group to form the methyl ester.

The synthetic routes often start from 7-hydroxyquinoline or quinoline derivatives, which undergo functional group transformations including triflate formation, bromination, hydrolysis, and esterification.

Alternative Bromination Method via Quinoline Hydrobromide Salt

Another approach involves:

- Reacting quinoline with bromine in the presence of hydrogen chloride gas to form 3-bromoquinoline hydrobromide salt in o-dichlorobenzene solvent at ambient temperature.

- The crude hydrobromide salt is purified by recrystallization from a water-alcohol mixture.

- Subsequent treatment with aqueous sodium carbonate releases free 3-bromoquinoline, which can be isolated by extraction and distillation.

- This method yields high purity 3-bromoquinoline (99.3%) with a 40% yield from quinoline.

- The purified 3-bromoquinoline can then be further functionalized to introduce the methyl 7-carboxylate group through oxidation and esterification steps.

The introduction of the carboxylate group at the 7-position often involves:

- Chlorination and oxidation of methyl or toluquinoline derivatives at the 7-position to form formyl chloride or formic acid derivatives.

- These intermediates can then be converted into carboxylic acids and subsequently esterified to methyl esters.

- For example, 7-bromo-8-toluquinoline can be chlorinated and oxidized under irradiation with tungsten-iodine lamps in the presence of phosphorus trichloride and chlorine gas to yield 7-bromoquinoline-8-formyl chloride, which can be hydrolyzed and esterified.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triflate formation | 7-hydroxyquinoline, trifluoromethanesulfonic anhydride, pyridine, DCM, 0 °C, 2 h | 78.6 | Activates 7-OH for substitution |

| 2 | Bromination | Quinoline-7-triflate, N-bromosuccinimide, glacial acetic acid, 90 °C, 2 h | 82.3 | Selective 3-position bromination |

| 3 | Hydrolysis | 3-bromoquinoline-7-triflate, 10% NaOH in ethanol, RT, 2 h | 95.7 | Regenerates 7-OH |

| 4 | Esterification (inferred) | Methylation agents (e.g., MeOH/H+ or diazomethane) | Variable | Converts 7-OH or acid to methyl ester |

| - | Bromination via hydrobromide | Quinoline, Br2, HCl, o-dichlorobenzene, RT, recrystallization, Na2CO3 | 40 | Alternative bromination route yielding 3-bromoquinoline |

| - | Oxidation/Chlorination | Phosphorus trichloride, Cl2, irradiation, 105-150 °C, 30-60 h | 70-97 | For carboxylate precursor formation at 7-position |

Research Findings and Practical Considerations

- The triflate-mediated bromination route offers a high degree of regioselectivity and good yields, with mild reaction conditions and scalability for industrial synthesis.

- The hydrobromide salt method provides a straightforward bromination but with moderate yield and requires careful purification and distillation steps for high purity.

- The oxidation and chlorination steps for introducing the carboxylate group are well-established, but often require long reaction times, elevated temperatures, and careful handling of reagents such as phosphorus trichloride and chlorine gas.

- Combining these methods, this compound can be synthesized efficiently by first preparing 3-bromoquinoline derivatives and then functionalizing the 7-position to the methyl carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoquinoline-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, altering the electronic properties of the compound.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromoquinoline-7-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its applications include:

- Antimicrobial Agents : Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli have been reported as low as 1 µg/mL, demonstrating its effectiveness compared to standard antibiotics .

- Anticancer Properties : Studies show that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, thereby affecting cell cycle progression . The compound's interaction with DNA gyrase and topoisomerase enzymes is crucial for its anticancer activity, leading to bacterial cell death as well.

Biological Studies

The compound is extensively used in biological studies due to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in microbial growth, which supports its use as an antimicrobial agent .

- Receptor Binding Studies : this compound is utilized in receptor binding studies to understand its effects on different biological pathways, making it valuable for drug development.

Material Science

In material science, this compound is investigated for its potential applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow it to be used as an intermediate in synthesizing more complex organic materials.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against enterovirus D68. The selectivity indices calculated indicated a favorable therapeutic window for these compounds .

- Cytotoxic Activity in Cancer Cells : Research involving breast cancer MCF-7 cells showcased that this compound could induce significant cytotoxic effects. The study utilized confocal microscopy to visualize the accumulation of the compound within the cells, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 3-bromoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoline ring system is known to interact with DNA and proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: Bromine (Br) in this compound is larger and more polarizable than chlorine (Cl) in its isoquinoline analog, leading to higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Amino vs. Halogen Substituents: The amino group in Ethyl 3-amino-7-bromoquinoline-2-carboxylate increases nucleophilicity, enabling participation in condensation or acylation reactions, unlike the halogenated analogs .

Physicochemical Properties

Notes:

- Solubility data for this compound is inferred from its methyl ester group and bromine substituent, which balance hydrophobicity and dipole interactions .

- The chloro analog (Methyl 3-chloroisoquinoline-7-carboxylate) is expected to have a lower boiling point than the bromo derivative due to reduced molecular weight .

Biological Activity

Methyl 3-bromoquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a bromine atom at the third position and a carboxylate ester at the seventh position. This structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication in bacterial cells. This inhibition leads to bacterial cell death, making it a potential candidate for antibacterial therapies.

- Receptor Binding : this compound can bind to specific receptors involved in cellular signaling pathways, modulating physiological responses. It has been investigated for its effects on inflammatory processes mediated by integrin molecules .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM . This activity is attributed to the compound's ability to disrupt bacterial membrane integrity.

Antiviral Activity

Recent evaluations have highlighted the antiviral potential of this compound against enterovirus D68 (EV-D68). The compound demonstrated an effective concentration (EC50) that inhibited cytopathic effects in rhabdomyosarcoma cell lines, indicating its promise as an antiviral agent .

Case Studies and Research Findings

-

Antibacterial Activity Against MRSA :

- Study : Investigated the compound's efficacy against MRSA.

- Findings : Showed strong antibacterial activity with MIC values indicating effective inhibition of bacterial growth.

- Antiviral Evaluation :

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies involving animal models have indicated moderate bioavailability and clearance rates, suggesting that further optimization may be necessary for clinical applications .

Q & A

Q. What advanced statistical methods resolve contradictions in biological activity data across assays?

- Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality in high-throughput screening data. Use Bayesian inference to weight conflicting results based on assay reliability. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Presentation and Analysis

-

Tables :

-

Figures : Highlight critical data (e.g., ORTEP diagrams, reaction optimization curves) following journal guidelines for clarity and color use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.